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Introduction
Tartrazine (E102 or FD&C Yellow No. 5) is a synthetic lemon-yellow azo dye used as a food

coloring agent in a wide variety of products.[1] Due to potential links to hyperactivity in children

and other allergic reactions, the concentration of tartrazine in foodstuffs is regulated in many

countries.[2][3] Accurate and reliable quantification of this additive is therefore crucial for food

safety and quality control. High-Performance Liquid Chromatography (HPLC) is a highly

specific and sensitive method for the determination of tartrazine in various food matrices.[4][5]

This document provides detailed application notes and protocols for the quantification of

tartrazine using HPLC.

I. Sample Preparation Methodologies
The choice of sample preparation technique is critical for accurate quantification and depends

on the complexity of the food matrix. The goal is to extract tartrazine efficiently while removing

interfering components.

A. Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a commonly used method for cleaning up and concentrating

tartrazine from liquid samples. The mechanism involves passing the sample solution through a

solid adsorbent that retains the analyte, while the matrix interferences are washed away.[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10817184?utm_src=pdf-interest
https://helixchrom.com/compounds/tartrazine/
https://ijns.sums.ac.ir/article_50810_a788f43d83e4bbd2ee5758744fd8035e.pdf
https://jchr.org/index.php/JCHR/article/download/6813/4053/12802
https://pdfs.semanticscholar.org/6d6d/5e4849ce4531d9ba2de7001327552078658f.pdf
https://www.researchgate.net/publication/373827030_Analysis_Methodology_For_Establishing_Tartrazine_Levels_In_Food_And_Beverage_Products_A_Review
https://pdfs.semanticscholar.org/6d6d/5e4849ce4531d9ba2de7001327552078658f.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10817184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


B. Dispersive Solid-Phase Extraction (d-SPE) /
QuEChERS
Dispersive Solid-Phase Extraction (d-SPE), often associated with the QuEChERS (Quick,

Easy, Cheap, Effective, Rugged, and Safe) method, is a simple and rapid technique.[4][5] It

involves mixing the sample extract with a solid adsorbent, followed by centrifugation to

separate the cleaned extract.[4] This method is highly recommended for tartrazine analysis due

to its efficiency.[4][5]

C. Ionic Liquid-Based Aqueous Two-Phase System (IL-
ATPS)
A novel and effective method for the extraction of tartrazine is the Ionic Liquid-Based Aqueous

Two-Phase System (IL-ATPS). This technique can achieve high extraction efficiencies, and the

resulting extract can often be directly injected into the HPLC system.[6]

D. Direct Dilution and Filtration
For simple liquid matrices like soft drinks, a straightforward approach of degassing, dilution,

and filtration may be sufficient.[7][8]

II. HPLC Methodologies and Validation Parameters
Several HPLC methods have been developed and validated for tartrazine quantification. The

following tables summarize the chromatographic conditions and validation parameters from

various studies.

Table 1: HPLC Chromatographic Conditions for
Tartrazine Quantification
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Column Mobile Phase
Flow Rate
(mL/min)

Detection
Wavelength
(nm)

Reference

Zorbax ODS (4.6

mm × 150 mm,

5µm)

Gradient: 85%

Ammonium

acetate (20 mM,

pH 4.5) and 15%

Methanol,

increasing to

40% Methanol

over 5 min, then

to 98% Methanol

over 5 min.

0.8 420 [6]

Phenomenex,

Luna, ODS-2

RP-C18(2) (5

µm, 4.6 mm ×

250 mm)

Isocratic: 6 mM

tetrabutylammoni

um

hydrogensulphat

e

solution/Acetonitr

ile (57:43)

1 427 [9]

C-18 (250

mm×4.6 mm, 5.6

µm)

Isocratic:

Acetonitrile,

Methanol,

concentrated

Acetic acid, and

25% Ammonium

hydroxide

(190:10:5.6:8.3

v/v/v/v), pH 6

0.8 420 [2]

Waters Shield

C18 (250 mm x

4.6 mm, 5 µm)

Isocratic:

Acetonitrile/Amm

onium acetate 19

mM (86:14 v/v)

1.2 300-650 (PDA) [10]

Phenomenex

C18 Gemini

Isocratic: 20mM

Ammonium

Not Specified 426 [11]
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(150×4.6mm) 5μ acetate buffer:

Acetonitrile:

Methanol

(40:30:30 V/V/V)

Newcrom BH

(4.6 x 50 mm, 5

µm)

Isocratic:

Methanol/Water

(75/25%) with

1% Sulfuric acid

1.0 430 [12]

Table 2: Method Validation Parameters for Tartrazine
Quantification

Linearity
Range (µg/mL)

Limit of
Detection
(LOD) (µg/mL)

Limit of
Quantification
(LOQ) (µg/mL)

Recovery (%) Reference

0.01–50.0 0.0052 Not Specified 93.5–97.4 [6]

3.79-38 1.095 3.644 Not Specified [9]

0.75-10 Not Specified Not Specified Not Specified [2]

Not Specified 0.0325 0.1328 99.0-100.7 [10]

0.2-1 Not Specified Not Specified Not Specified [11]

Not Specified 0.03 0.1 Not Specified [8]

Not Specified 1.22 µg/L 3.71 µg/L 98.1-106.6 [13]

Not Specified 2.50 µg/L 8.33 µg/L Not Specified [13]

III. Experimental Protocols
Protocol 1: Sample Preparation of Liquid Samples (e.g.,
Soft Drinks)

Degassing: Degas carbonated beverages by ultrasonication for approximately 10 minutes.[6]

[7]
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Dilution: If necessary, dilute the sample with deionized water to bring the tartrazine

concentration within the calibration range.

pH Adjustment (Optional): Adjust the pH of the sample to around 6.0-6.5.[7]

Filtration: Filter the sample solution through a 0.45 µm syringe filter before HPLC injection.[6]

[7]

Protocol 2: Sample Preparation of Solid Samples (e.g.,
Candies, Powdered Drinks)

Homogenization: Pulverize solid samples to a homogeneous powder.[2]

Dissolution: Dissolve a known amount (e.g., 0.1–5 g) of the homogenized sample in a

suitable solvent, such as deionized water.[2][6] For sugar-based candies, warming at 50°C

for 30 minutes can aid dissolution.[6]

Extraction: For more complex matrices, an extraction step may be necessary. This can

involve solid-phase extraction or liquid-liquid extraction.

Centrifugation: Centrifuge the sample solution to separate solid particles.[2]

Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.[2][6]

Protocol 3: HPLC Analysis
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a

stable baseline is achieved.

Standard Preparation: Prepare a series of standard solutions of tartrazine in the mobile

phase or a suitable solvent to construct a calibration curve.[2]

Injection: Inject a fixed volume (e.g., 20 µL) of the filtered sample and standard solutions into

the HPLC system.[2]

Data Acquisition: Record the chromatograms and the peak areas at the specified detection

wavelength.
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Quantification: Determine the concentration of tartrazine in the samples by comparing their

peak areas to the calibration curve.

IV. Visualized Workflows

Figure 1: General Workflow for Tartrazine Quantification in Food

Sample Preparation HPLC Analysis

Quantification

Food Sample Homogenization
(for solid samples) Extraction/Dilution Sample Cleanup

(e.g., SPE, d-SPE) Filtration (0.45 µm) HPLC System Chromatographic Separation UV-Vis Detection Data Acquisition & Processing

Tartrazine ConcentrationCalibration Curve

Click to download full resolution via product page

Caption: General Workflow for Tartrazine Quantification in Food.
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Figure 2: Sample Preparation Workflow for Liquid vs. Solid Foods
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Caption: Sample Preparation Workflow for Liquid vs. Solid Foods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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